molecular formula C21H28N2O B6574145 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol CAS No. 253449-05-7

1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol

Cat. No. B6574145
CAS RN: 253449-05-7
M. Wt: 324.5 g/mol
InChI Key: HFEQTENZBXONEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Carbazol-9-yl)-3-(dipropylamino)propan-2-ol, also known as CDPP, is a synthetic compound that has recently been studied for its potential applications in the scientific research field. CDPP is a derivative of the carbazole family, which is a group of nitrogen-containing heterocyclic compounds. CDPP is an important intermediate in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and antineoplastic agents. CDPP has been investigated for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has been studied for its potential applications in scientific research. 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has also been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has been investigated for its potential use in the treatment of Alzheimer’s disease, as well as its potential use as an antidepressant. In addition, 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has been studied for its potential use in the treatment of Parkinson’s disease, as well as its potential use as an anticonvulsant.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is not fully understood, however, it is believed to act as an inhibitor of both MAO and AChE. 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is thought to act as an inhibitor of MAO by binding to the active site of the enzyme and preventing the breakdown of neurotransmitters such as serotonin and dopamine. 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is also thought to act as an inhibitor of AChE by binding to the active site of the enzyme and preventing the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has been studied for its biochemical and physiological effects. 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has been found to be a potent inhibitor of MAO and AChE, which can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine. This can lead to an antidepressant effect, as well as an increase in energy levels and improved mood. 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has also been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which can lead to an increase in the levels of the neurotransmitter acetylcholine. This can lead to an improved cognitive function, as well as improved memory and learning.

Advantages and Limitations for Lab Experiments

1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has several advantages and limitations for use in laboratory experiments. One advantage of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is that it is a potent inhibitor of MAO and AChE, which can be useful for studying the effects of neurotransmitters such as serotonin and dopamine. In addition, 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is relatively easy to synthesize and is relatively inexpensive. However, 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is not very stable and can degrade over time.

Future Directions

There are several potential future directions for research involving 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol. One potential future direction is to investigate the potential use of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol as an antidepressant or anticonvulsant. In addition, further research could be conducted to investigate the potential use of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol in the treatment of Alzheimer’s disease and Parkinson’s disease. Finally, further research could be conducted to investigate the potential use of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol as an inhibitor of other enzymes, such as phospholipase A2 and cyclooxygenase.

Synthesis Methods

1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol can be synthesized using a number of different methods, including the use of a Wittig reaction, a condensation reaction, and a nucleophilic substitution reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form a new carbon-carbon bond. The condensation reaction involves the reaction of two molecules with a nucleophilic agent, such as an alcohol, to form an ester. The nucleophilic substitution reaction involves the reaction of an alkyl halide with a nucleophilic agent, such as a base, to form a new bond. All of these reactions can be used to synthesize 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol.

properties

IUPAC Name

1-carbazol-9-yl-3-(dipropylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-3-13-22(14-4-2)15-17(24)16-23-20-11-7-5-9-18(20)19-10-6-8-12-21(19)23/h5-12,17,24H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEQTENZBXONEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239951
Record name α-[(Dipropylamino)methyl]-9H-carbazole-9-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806001
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol

CAS RN

253449-05-7
Record name α-[(Dipropylamino)methyl]-9H-carbazole-9-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253449-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(Dipropylamino)methyl]-9H-carbazole-9-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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